molecular formula C6H3F9 B078113 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene CAS No. 14115-46-9

5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene

Cat. No. B078113
CAS RN: 14115-46-9
M. Wt: 260.1 g/mol
InChI Key: DTCUPMXWGWBRAB-UHFFFAOYSA-N
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Description

Fluorinated compounds, such as "5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene," play crucial roles in various applications due to their unique properties, including chemical and thermal stability, and hydrophobicity. These properties are derived from the strong carbon-fluorine (C-F) bonds and the high electronegativity of fluorine.

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves direct fluorination or nucleophilic substitution reactions. For instance, sterically hindered fluorinated benzene derivatives can be synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by X-ray crystallography, showcasing unusual bond angles around substituted atoms due to the presence of fluorine. These structures can significantly differ from non-fluorinated analogs, affecting their physical and chemical properties (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity patterns, including enhanced electrophilicity and stability towards hydrolysis and oxidation. The introduction of fluorine atoms can alter the reactivity of molecules, making them useful in various chemical transformations (Barlow, Haszeldine, & Murray, 1980).

Physical Properties Analysis

The presence of fluorine atoms often leads to high thermal and chemical stability, low surface energy, and unique solubility profiles. These properties are exploited in materials science, pharmaceuticals, and agrochemicals (Yin et al., 2005).

Chemical Properties Analysis

Fluorinated compounds' chemical properties, such as acidity, basicity, and redox potential, are significantly influenced by the electronegativity and small size of the fluorine atom. These properties can be tailored for specific applications, including catalysts, solvents, and pharmaceuticals (Nielsen et al., 2017).

Scientific Research Applications

Liquid Crystal Dimers and Twist-Bend Nematic Phase

Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and related compounds, demonstrates the formation of twist-bend nematic phases due to the bent geometry of methylene-linked odd-membered dimers. This highlights the role of specific molecular structures in determining the physical properties of liquid crystals, which could be relevant for understanding the properties of fluorinated compounds in electronic displays and optical devices (Henderson & Imrie, 2011).

Organic Light-Emitting Diodes (OLEDs)

BODIPY-based materials, including fluorinated compounds, have emerged as platforms for applications in OLEDs. The structural design and synthesis of these materials have been explored for their potential in creating 'metal-free' infrared emitters. This area of research indicates the importance of fluorinated compounds in developing new organic semiconductors for optoelectronic applications (Squeo & Pasini, 2020).

Green Chemistry and Synthesis

A practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the efficiency and environmental benignity of synthesizing useful molecules, highlighting the role of green chemistry in producing intermediates for metal passivators and light-sensitive materials. This reflects the potential of environmentally friendly methods in synthesizing complex fluorinated compounds (Gu et al., 2009).

Fluoroalkylation Reactions in Aqueous Media

The development of methods for the mild, environment-friendly incorporation of fluorinated groups into target molecules has been explored, showing the potential for green chemistry approaches in modifying the properties of molecules through fluoroalkylation. This research could provide insights into the functionalization of "5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene" and similar compounds for various applications (Song et al., 2018).

properties

IUPAC Name

5,5,5-trifluoro-4,4-bis(trifluoromethyl)pent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9/c1-2-3-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCUPMXWGWBRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508891
Record name 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene

CAS RN

14115-46-9
Record name 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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